N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound features a 7-membered benzo[b][1,4]oxazepine core with a 4-oxo group, substituted at the 5-position with an isopentyl chain and at the 3,3-positions with dimethyl groups. The 8-position is functionalized with a 2-(4-methoxyphenoxy)acetamide moiety. The 4-methoxyphenoxy group introduces electron-donating properties, which may stabilize the molecule and modulate receptor interactions .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-17(2)12-13-27-21-11-6-18(14-22(21)32-16-25(3,4)24(27)29)26-23(28)15-31-20-9-7-19(30-5)8-10-20/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXHVPTDLGIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring fused with an isopentyl chain and a methoxyphenoxy group. Its molecular formula is C25H32N2O5, with a molecular weight of approximately 460.59 g/mol. The presence of these functional groups suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 922005-59-2 |
| IUPAC Name | N-(5-isopentyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the central nervous system (CNS). Research indicates that the compound may modulate various signaling pathways related to neurological functions and metabolic processes.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : Similar compounds have demonstrated anxiolytic properties in animal models, indicating potential for treating anxiety disorders.
- Antidepressant Effects : The ability to interact with neurotransmitter systems may also position this compound as a candidate for antidepressant therapies.
- Neuroprotective Properties : Its structural characteristics suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, there are notable findings from related studies:
- Binding Affinity Studies : Investigations using radiolabeled ligands have shown that compounds structurally similar to N-(5-isopentyl...acetamide interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation.
- In Vivo Models : In animal models of depression and anxiety, derivatives of this compound have shown significant reductions in behavioral despair and anxiety-like behaviors compared to control groups.
- Metabolic Pathway Modulation : The compound's influence on metabolic pathways has been studied using cell culture systems where it was found to affect glucose uptake and insulin sensitivity.
Table 2: Summary of Biological Activities
| Activity | Evidence/Study Reference |
|---|---|
| Anxiolytic | Animal model studies |
| Antidepressant | Behavioral assays |
| Neuroprotective | Mechanistic studies |
| Metabolic modulation | Cell culture experiments |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects: The 4-methoxyphenoxy group in the target compound contrasts with 2,6-dimethylphenoxy in ’s analogs. The para-methoxy substitution may improve solubility and reduce steric hindrance compared to ortho-dimethyl groups .
- Lipophilicity : The isopentyl and dimethyl groups in the target compound likely increase logP values relative to aliphatic analogs like ’s compound, which lacks aromaticity in its core .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target’s 4-methoxy group enhances resonance stabilization compared to ’s 2,6-dimethylphenoxy, which may reduce metabolic oxidation .
- The benzo-oxazepine core’s rigidity balances lipophilicity and solubility better than ’s fully aliphatic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
